![molecular formula C15H10BrN3O2 B2722715 N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 126631-01-4](/img/structure/B2722715.png)
N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzamide derivatives, which could include “N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)benzamide”, can be achieved through the direct condensation of carboxylic acids and amines in the presence of a catalyst . This reaction can be performed under ultrasonic irradiation, which is considered a green and powerful technology .科学的研究の応用
Anticancer Activity
One of the primary applications of N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)benzamide derivatives is in anticancer research. These compounds have been synthesized and evaluated for their potential against several cancer cell lines. For instance, a study conducted by Ravinaik et al. (2021) involved the design and synthesis of substituted benzamides, which showed moderate to excellent anticancer activity against breast, lung, colon, and ovarian cancer cell lines. The derivatives exhibited higher activity than the reference drug in some cases, highlighting their potential as anticancer agents Ravinaik, B., Rao, M. V., Rao, P. P., Ramachandran, D., & Reddy, D. (2021). Another study by Salahuddin et al. (2014) synthesized 1,3,4-oxadiazole derivatives with significant activity against breast cancer cell lines, indicating the therapeutic potential of these compounds Salahuddin, M., Shaharyar, M., Mazumder, A., & Ahsan, M. (2014).
Antiplasmodial and Antitubercular Activities
The derivatives have also shown promising results in the treatment of infectious diseases like malaria and tuberculosis. Hermann et al. (2021) explored the antiplasmodial activities of N-acylated furazan-3-amine derivatives against Plasmodium falciparum, revealing several compounds with promising activity and good physicochemical properties Hermann, T., Hochegger, P., Dolensky, J., Seebacher, W., Saf, R., Kaiser, M., Mäser, P., & Weis, R. (2021). Additionally, Nayak et al. (2016) reported the synthesis and antitubercular activity of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives, identifying compounds with significant activity against Mycobacterium tuberculosis Nayak, N., Ramprasad, J., Dalimba, U., Yogeeswari, P., & Sriram, D. (2016).
Antimicrobial and Antioxidant Properties
These compounds have been investigated for their antimicrobial efficacy as well. For example, Desai et al. (2016) synthesized 1,3,4-oxadiazole derivatives that exhibited considerable antibacterial and antifungal activities, demonstrating their potential as antimicrobial agents Desai, N., Bhatt, N., Dodiya, A., Karkar, T. J., Patel, B., & Bhatt, M. J. (2016).
Herbicidal and Nematocidal Activities
Moreover, some derivatives have been assessed for their agricultural applications, including herbicidal and nematocidal activities. A study by Liu et al. (2022) developed novel 1,2,4-oxadiazole derivatives with significant nematocidal activity against Bursaphelenchus xylophilus, offering a potential new approach to controlling nematode pests Liu, D., Wang, Z., Zhou, J., & Gan, X. (2022).
特性
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O2/c16-12-8-6-11(7-9-12)14-18-19-15(21-14)17-13(20)10-4-2-1-3-5-10/h1-9H,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJURSRKXNYVKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。